An In-depth Technical Guide to Methylallyl Trisulfide: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Methylallyl Trisulfide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylallyl trisulfide (MATS) is a volatile organosulfur compound and a significant bioactive component found in garlic (Allium sativum L.) and other Allium species.[1][2] It is characterized by a linear trisulfide chain linking a methyl group and an allyl group.[2] This compound contributes to the characteristic aroma of garlic and has garnered considerable interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of methylallyl trisulfide, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Identification
Methylallyl trisulfide is an organic trisulfide with the chemical formula C₄H₈S₃. Its structure features a methyl group and an allyl group connected by a chain of three sulfur atoms.
Molecular Structure:
CH₃-S-S-S-CH₂-CH=CH₂
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-(methyltrisulfanyl)prop-1-ene |
| CAS Number | 34135-85-8 |
| Molecular Formula | C₄H₈S₃ |
| Molecular Weight | 152.30 g/mol |
| Canonical SMILES | CSSSCC=C |
| InChI | InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3 |
| InChIKey | JGMPRNFEEAJLAJ-UHFFFAOYSA-N |
Physicochemical Properties
Methylallyl trisulfide is a colorless to pale yellow liquid with a characteristic strong, garlic-like odor. It is an oil-soluble compound and is only slightly soluble in water. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Strong, garlic-like | |
| Boiling Point | 28-30 °C at 0.05 mmHg | |
| Melting Point | <25 °C | |
| Density | 1.157 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in water; Soluble in DMSO (≥200 mg/mL) | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | |
| Flash Point | 82.9 ± 22.4 °C | |
| logP | 2.72 | |
| Refractive Index | 1.588 |
Biological Activity and Signaling Pathways
Methylallyl trisulfide exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory Activity
MATS has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vivo studies have shown that it can alleviate hyperglycemia-mediated hepatic oxidative stress and inflammation in streptozotocin-induced diabetic rats. This is achieved, in part, by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the transcription factor nuclear factor-kappa B (NF-κB) p65.
The primary mechanism of its anti-inflammatory action involves the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.
The NF-κB pathway is a central regulator of inflammation. Organosulfur compounds from garlic, including the related diallyl trisulfide (DATS), have been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα. DATS achieves this by inducing the proteasomal degradation of TNF receptor-associated factor 6 (TRAF6), which in turn suppresses the phosphorylation of IκB kinase (IKKβ) and subsequent phosphorylation and degradation of IκBα. This prevents the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
The MAPK signaling cascade, which includes pathways like JNK, ERK, and p38, is also crucial in mediating inflammatory responses. Methylallyl trisulfide has been shown to suppress the activation of the MAPK pathway, although the precise molecular targets are still under investigation. By inhibiting the phosphorylation of key kinases in this cascade, MATS can further reduce the expression of inflammatory mediators.
Antioxidant Activity
Methylallyl trisulfide demonstrates antioxidant properties by scavenging free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The trisulfide moiety is believed to play a crucial role in this antioxidant capacity.
Experimental Protocols
Synthesis of Methylallyl Trisulfide
A general method for the synthesis of unsymmetrical trisulfides can be adapted for methylallyl trisulfide. This typically involves the reaction of a thiol with a sulfur transfer reagent.
Materials:
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Allyl mercaptan (prop-2-ene-1-thiol)
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Methoxycarbonylmethyl trisulfane or another suitable methyl-sulfur source
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Solvent (e.g., isopentane, diethyl ether)
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Nitrogen gas supply
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve allyl mercaptan in the chosen anhydrous solvent.
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Cool the solution to 0-10 °C in an ice bath.
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Slowly add an equimolar amount of the methyl-sulfur source (e.g., methoxycarbonylmethyl trisulfane) to the reaction mixture with constant stirring.
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Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction with a suitable reagent if necessary.
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The crude product can be purified by vacuum distillation (e.g., 28-30 °C at 0.05 mmHg) to yield pure methylallyl trisulfide.
References
- 1. benchchem.com [benchchem.com]
- 2. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 4. Diallyl Trisulfide Protects Motor Neurons from the Neurotoxic Protein TDP-43 via Activating Lysosomal Degradation and the Antioxidant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
